2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The acetamido group is introduced by reacting the intermediate product with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the acetamido-thiophene intermediate with 4,5-dimethyl-3-thiophenecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted thiophenes with various functional groups
Scientific Research Applications
2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its derivatives may be screened for activity against various biological targets.
Agrochemicals: The compound can be explored for use as a pesticide or herbicide due to its potential biological activity.
Material Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE depends on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE: Similar structure with a bromophenyl group instead of a chlorophenyl group.
2-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE: Contains a methoxyphenyl group instead of a chlorophenyl group.
2-{[2-(4-NITROPHENYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE: Features a nitrophenyl group in place of the chlorophenyl group.
Uniqueness
The presence of the chlorophenyl group in 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE may confer unique biological activities and chemical reactivity compared to its analogs. The chlorine atom can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy and selectivity.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-8-9(2)21-15(13(8)14(17)20)18-12(19)7-10-3-5-11(16)6-4-10/h3-6H,7H2,1-2H3,(H2,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWFUOURRKUMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.